4-(2-Bromo-1-fluoroethyl)oxane
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Overview
Description
4-(2-Bromo-1-fluoroethyl)oxane is an organic compound with the molecular formula C7H12BrFO It is a derivative of oxane, featuring a bromo and fluoro substituent on the ethyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-1-fluoroethyl)oxane typically involves the reaction of oxane with 2-bromo-1-fluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-1-fluoroethyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromo and fluoro substituents can yield the corresponding ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido, cyano, and methoxy derivatives of oxane.
Oxidation Reactions: Products include hydroxylated and carbonylated derivatives.
Reduction Reactions: Products include ethyl-substituted oxane derivatives.
Scientific Research Applications
4-(2-Bromo-1-fluoroethyl)oxane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with specific functional groups.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-1-fluoroethyl)oxane involves its interaction with specific molecular targets, leading to various biochemical effects. The bromo and fluoro substituents play a crucial role in its reactivity and interaction with enzymes or receptors. The compound can undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-1-fluoroethyl)oxane
- 4-(2-Bromo-1-chloroethyl)oxane
- 4-(2-Fluoroethyl)oxane
Uniqueness
4-(2-Bromo-1-fluoroethyl)oxane is unique due to the presence of both bromo and fluoro substituents, which impart distinct chemical properties compared to its analogs
Properties
IUPAC Name |
4-(2-bromo-1-fluoroethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrFO/c8-5-7(9)6-1-3-10-4-2-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZHOBSOMYXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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